

A Comparative Spectroscopic Analysis of 1-(4-Aminophenyl)-2-bromoethanone and Its Analogs

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-2-bromoethanone

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This publication provides a detailed spectroscopic comparison of the synthetic compound "**1-(4-Aminophenyl)-2-bromoethanone**" and its structurally related analogs: "4-aminoacetophenone," "2-bromo-1-(4-chlorophenyl)ethanone," and "2-bromo-1-(4-methoxyphenyl)ethanone." This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and understanding of structure-spectra correlations.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the parent compound and its analogs. All NMR data were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Compound	Aromatic Protons (δ , ppm)	-CH ₂ Br Protons (δ , ppm)	Other Protons (δ , ppm)
1-(4-Aminophenyl)-2-bromoethanone	7.85 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H)	4.35 (s, 2H)	4.15 (br s, 2H, -NH ₂)
4-Aminoacetophenone	7.80 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.7 Hz, 2H)	-	4.10 (br s, 2H, -NH ₂), 2.50 (s, 3H, -CH ₃)
2-bromo-1-(4-chlorophenyl)ethanone	7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H) ^[1]	4.42 (s, 2H) ^[1]	-
2-bromo-1-(4-methoxyphenyl)ethanone	7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H) ^[1]	4.41 (s, 2H) ^[1]	3.89 (s, 3H, -OCH ₃) ^[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Compound	C=O (δ , ppm)	Aromatic Carbons (δ , ppm)	-CH ₂ Br Carbon (δ , ppm)	Other Carbons (δ , ppm)
1-(4-Aminophenyl)-2-bromoethanone	190.5	151.0, 131.5, 128.0, 114.0	31.0	-
4-Aminoacetophenone	196.5	150.8, 130.8, 129.5, 113.8	-	26.2 (-CH ₃)
2-bromo-1-(4-chlorophenyl)ethanone	190.2 ^[1]	140.5, 132.2, 130.3, 129.2 ^[1]	30.4 ^[1]	-
2-bromo-1-(4-methoxyphenyl)ethanone	189.9 ^[1]	164.1, 131.9, 126.8, 114.0 ^[1]	30.7 ^[1]	55.6 (-OCH ₃) ^[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound	C=O Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)	Other Key Absorptions (cm ⁻¹)
1-(4-Aminophenyl)-2-bromoethanone	~1670	~590	~3400 & ~3300 (N-H stretch), ~1600 (aromatic C=C)
4-Aminoacetophenone	~1675	-	~3450 & ~3350 (N-H stretch), ~1605 (aromatic C=C)
2-bromo-1-(4-chlorophenyl)ethanone	~1688	~595	~1588 (aromatic C=C), ~825 (C-Cl stretch)
2-bromo-1-(4-methoxyphenyl)ethane	~1685	~590	~1600 (aromatic C=C), ~1260 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-(4-Aminophenyl)-2-bromoethanone	213/215	134, 120, 92
4-Aminoacetophenone	135	120, 92, 65
2-bromo-1-(4-chlorophenyl)ethanone	232/234/236	153/155, 139/141, 111
2-bromo-1-(4-methoxyphenyl)ethane	228/230	135, 107, 77

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[2] Tetramethylsilane (TMS) was used as an internal standard. The solution was then transferred to a 5 mm NMR tube.^[2]
- ^1H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer.
- ^{13}C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer using a standard proton-decoupled pulse program.

Fourier Transform Infrared (FTIR) Spectroscopy

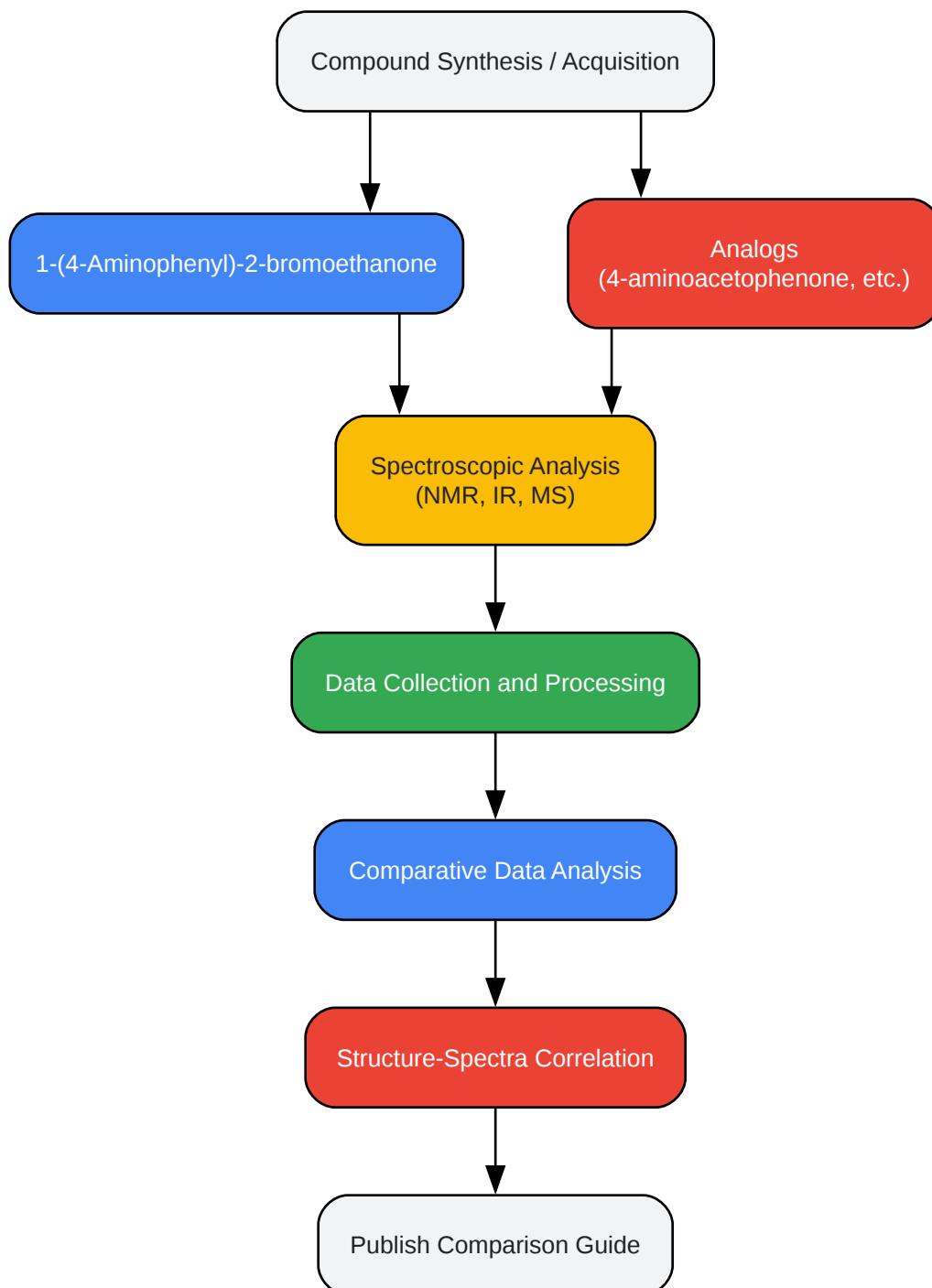
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Ionization: Electron Ionization (EI) at 70 eV was used.
- Analysis: The mass-to-charge (m/z) ratio of the molecular ion and fragment ions was determined.

Workflow for Spectroscopic Comparison

The logical process for the spectroscopic comparison of "**1-(4-Aminophenyl)-2-bromoethanone**" and its analogs is outlined in the following diagram.



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Caption: Spectroscopic comparison workflow.

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References

- 1. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-(4-Aminophenyl)-2-bromoethanone and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029355#spectroscopic-comparison-of-1-4-aminophenyl-2-bromoethanone-and-its-analogs>]

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